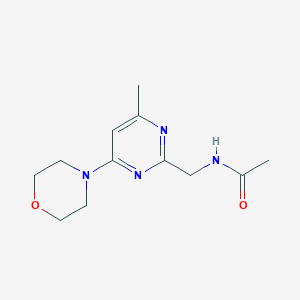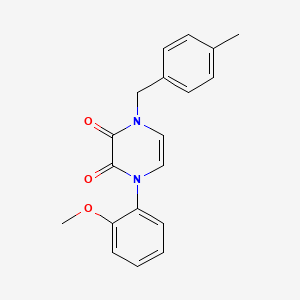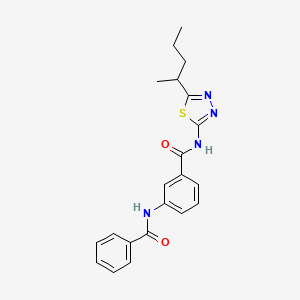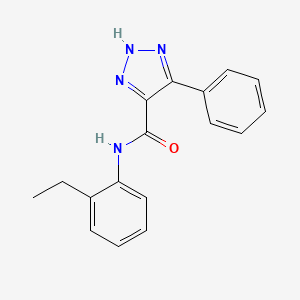
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
科学的研究の応用
Antibacterial and Antifungal Activities
The compound N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, part of a class of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, has been synthesized and evaluated for in vitro antibacterial and antifungal activities. Studies demonstrate that specific compounds within this class exhibit excellent antibacterial activity against strains such as beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas. Additionally, these compounds show inhibition against fungal strains like Aspergillus flavus, Microsporum gypseum, Mucor, and Rhizopus, highlighting their potential as antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
DNA and Protein Binding Studies
Another area of research involving derivatives of this compound includes the study of DNA-binding interactions and protein-binding interactions. Novel paracetamol derivatives synthesized through a reaction involving morpholine/piperidine and benzaldehyde have been explored for their ability to interact with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) via intercalation and static quenching mechanisms, respectively. These interactions are crucial for understanding the potential therapeutic applications of these compounds, including their role in drug design and development (Raj, 2020).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating its potential as a treatment for viral infections. The compound's ability to decrease viral load and increase survival in infected mice showcases its therapeutic promise (Ghosh et al., 2008).
Corrosion Inhibition
Research has also investigated the use of this compound derivatives as corrosion inhibitors. Specifically, N-[morpholin-4-yl(phenyl)methyl]acetamide has been studied for its effect on mild steel in a hydrochloric acid medium. The compound exhibited more than 90% inhibition efficiency, indicating its potential as a protective agent against metal corrosion. Such studies are vital for industrial applications where corrosion resistance is crucial (Nasser & Sathiq, 2016).
Antioxidant Activity
Additionally, the free radical scavenging activity of related compounds, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), has been explored. This compound exhibits significant antioxidant activity, comparable to that of known antioxidants BHT and BHA. The study suggests that certain sites within the molecule are more active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant antioxidant mechanisms in different phases (Boudebbous et al., 2021).
特性
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-7-12(16-3-5-18-6-4-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPOWBSJECOOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)


![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)
![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)
![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)
